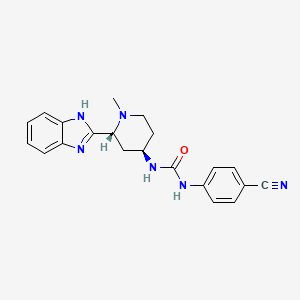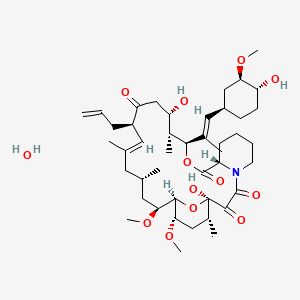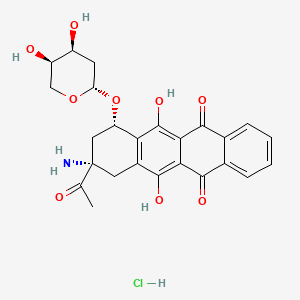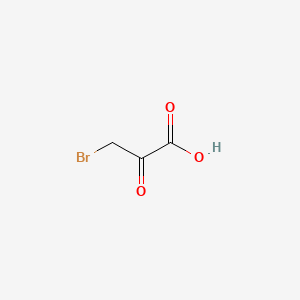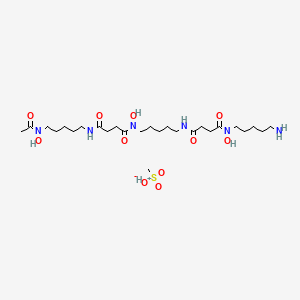
Deferoxamine mesylate
Overview
Description
Deferoxamine mesylate is a chelating agent primarily used to treat acute iron or aluminum toxicity. It is a derivative of deferoxamine, a natural product isolated from the bacterium Streptomyces pilosus. This compound binds free iron and aluminum in the bloodstream, forming stable complexes that are excreted via the kidneys .
Mechanism of Action
Target of Action
Deferoxamine mesylate primarily targets trivalent (ferric) iron and tissue-bound aluminum . It has a strong affinity for these metals, which play crucial roles in various biochemical processes. In conditions of iron or aluminum overload, these metals can cause toxicity, leading to damage in various organs and tissues .
Mode of Action
This compound acts as a chelating agent . In the context of iron toxicity, it binds to trivalent (ferric) iron, forming a stable complex known as ferrioxamine . This complex is then eliminated via the kidneys . Approximately 100 mg of deferoxamine is capable of binding around 8.5 mg of trivalent (ferric) iron .
In the case of aluminum toxicity, deferoxamine binds to tissue-bound aluminum to form aluminoxamine , another stable, water-soluble complex .
Biochemical Pathways
The formation of the ferrioxamine and aluminoxamine complexes prevents the iron and aluminum from entering into further chemical reactions . This effectively interrupts the biochemical pathways that would otherwise lead to the production of harmful reactive oxygen species and other damaging compounds .
Pharmacokinetics
This compound is metabolized principally by plasma enzymes . Some of the drug is also excreted in the feces via the bile . The elimination of deferoxamine follows a biphasic pattern, with a first rapid phase half-life of 1 hour and a second slow phase half-life of 6 hours .
Result of Action
By chelating excess iron and aluminum, this compound reduces the damage done to various organs and tissues, such as the liver . This can help to alleviate the symptoms of conditions like iron overload, aluminum toxicity, and certain types of anemia that require many blood transfusions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of complex formation is pH-dependent, being most rapid at acidic pH . Additionally, the drug’s efficacy can be affected by the patient’s renal function, as the complexes are primarily eliminated via the kidneys .
Biochemical Analysis
Biochemical Properties
Deferoxamine mesylate acts by binding free iron or aluminum in the bloodstream and enhancing its elimination in the urine . It forms iron complexes and is used as a chelating agent . It binds to Fe (III) and many other metal cations . It chelates iron only in the +3 oxidation state, not +2 oxidation state .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. By removing excess iron or aluminum, it reduces the damage done to various organs and tissues, such as the liver . It also upregulates HIF-1α levels with good antioxidant activity .
Molecular Mechanism
The mechanism of action of this compound involves binding trivalent (ferric) iron, forming ferrioxamine, a stable complex which is eliminated via the kidneys . 100 mg of deferoxamine is capable of binding approximately 8.5 mg of trivalent (ferric) iron .
Temporal Effects in Laboratory Settings
This compound is metabolized principally by plasma enzymes, but the pathways have not yet been defined . Some is also excreted in the feces via the bile . It has a biphasic elimination pattern in healthy volunteers with a first rapid phase half life of 1 hour and a second slow phase half-life of 6 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It is used to treat acute iron or aluminum toxicity in certain patients . Also, it is used in certain patients with anemia who must receive many blood transfusions .
Metabolic Pathways
This compound is involved in the metabolic pathways that deal with iron and aluminum toxicity . It interacts with these metals, forming stable complexes that are then eliminated from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . It binds to free iron or aluminum in the bloodstream, forming stable complexes that are then eliminated via the kidneys .
Subcellular Localization
The subcellular localization of this compound is not specific as it is distributed throughout the body via the bloodstream . Its activity is not confined to a specific compartment or organelle within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of deferoxamine mesylate involves multiple stages. Initially, deferoxamine B is isolated from the fermentation broth of Streptomyces pilosus. The deferoxamine B is then converted to its mesylate salt through a series of purification steps, including chromatography on adsorption resin, precipitation, and crystallization .
Industrial Production Methods: In industrial settings, this compound is produced by reconstituting this compound for injection. This involves dissolving the compound in a suitable solvent and further diluting it for intravenous infusion .
Chemical Reactions Analysis
Types of Reactions: Deferoxamine mesylate primarily undergoes chelation reactions.
Common Reagents and Conditions: The chelation process typically occurs under physiological conditions, with this compound binding to free iron or aluminum in the bloodstream. The reaction is facilitated by the presence of hydroxamic acid groups in the molecule, which have a high affinity for metal ions .
Major Products Formed: The major products of these reactions are ferrioxamine and aluminoxamine, which are stable, water-soluble complexes excreted via the kidneys .
Scientific Research Applications
Deferoxamine mesylate has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to study metal ion interactions and to develop metal ion sensors.
Medicine: It is widely used to treat conditions of iron overload, such as thalassemia and hemochromatosis, and aluminum toxicity in patients undergoing dialysis Additionally, it has been studied for its potential to promote angiogenesis and wound healing.
Comparison with Similar Compounds
Deferasirox: Another iron chelator used to treat chronic iron overload.
Deferiprone: An oral iron chelator used for the treatment of iron overload in thalassemia patients.
Uniqueness: Deferoxamine mesylate is unique in its ability to form stable complexes with both iron and aluminum, making it versatile for treating both iron and aluminum toxicity. Its high affinity for trivalent iron and aluminum, combined with its ability to be administered via multiple routes (intramuscular, intravenous, and subcutaneous), sets it apart from other chelating agents .
Properties
IUPAC Name |
N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O8.CH4O3S/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;1-5(2,3)4/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDIJAWJANBQLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6037649 | |
| Record name | Deferoxamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-14-7 | |
| Record name | Deferoxamine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferoxamine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferoxamine mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Deferoxamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6037649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deferoxamine mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFEROXAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9TKO7EO6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




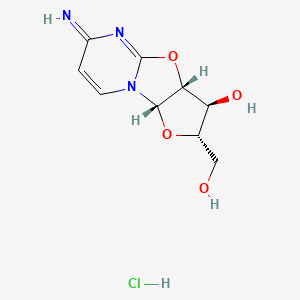
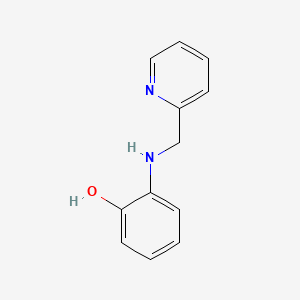
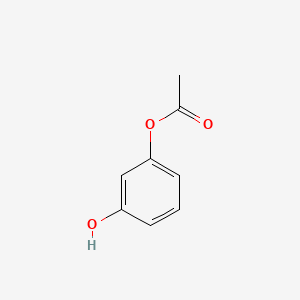
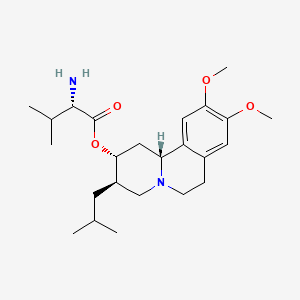

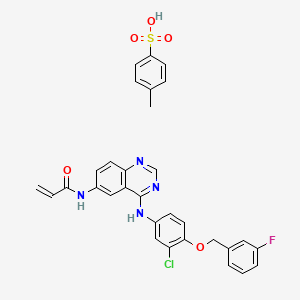
![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)
